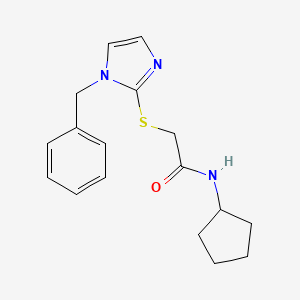

![molecular formula C27H27N3O2 B2528452 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847161-22-2](/img/structure/B2528452.png)

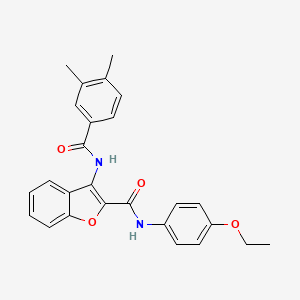

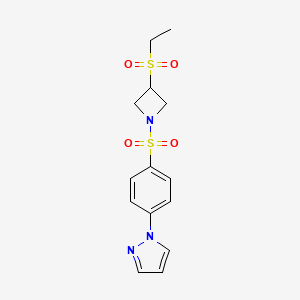

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, a benzo[d]imidazol-2-yl group, and an o-tolyloxy group . Each of these groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The o-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .Applications De Recherche Scientifique

Synthesis of Antiviral Drugs

Biaryl compounds, which include this compound, are an important class of aromatic compounds used for the synthesis of antiviral drugs .

Synthesis of Antihypertensive Drugs

This compound is a key starting material for the synthesis of antihypertensive drugs. Specifically, o-Tolyl benzonitrile (OTBN), a derivative of this compound, is the common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

Synthesis of Antifungal Drugs

Similar to its use in antiviral drugs, this compound is also used in the synthesis of antifungal drugs .

Use in Organometallic Catalysts

This compound is used in organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans .

Inhibition and Passivation of Defects in Quasi-Two-Dimensional Perovskites

An organic molecule, 1-(o-tolyl) biguanide, is used to simultaneously inhibit and passivate defects of quasi-two-dimensional perovskites via in situ synchronous crystallization. This molecule not only prevents surface bromine vacancies from forming through hydrogen bonding with the bromine of intermediaries but also passivates surface defects through its interaction with uncoordinated Pb .

Improvement of Electroluminescence Efficiency and Stability

The use of this compound in precursor engineering induced high-efficiency electroluminescence of quasi-two-dimensional perovskites. This has led to a significant reduction in the trap density of quasi-two-dimensional perovskite films, an improvement in the emission efficiency of the film, and consequently, an increase in the operational stability of the corresponding LED .

Propriétés

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFTUNQQJHZKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528375.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)

methanone](/img/structure/B2528389.png)